4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
4-(Difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound's distinct arrangement of functional groups contributes to its diverse chemical behavior and utility.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O/c1-10-16-13(17(20)21)9-14(15-3-2-8-25-15)22-18(16)24(23-10)12-6-4-11(19)5-7-12/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTJOHWEANTQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. The key steps include:
Formation of Pyrazolo[3,4-b]pyridine Core: : This involves the condensation of appropriate starting materials under controlled conditions.
Functionalization: : Introduction of difluoromethyl, fluorophenyl, furyl, and methyl groups using suitable reagents and catalysts.
Industrial Production Methods: For large-scale production, optimization of reaction conditions is crucial. This often involves:
Catalysts: : Use of efficient catalysts to speed up the reaction.
Solvents: : Choice of solvents that stabilize intermediate products.
Temperature and Pressure: : Precise control of temperature and pressure to ensure high yields and purity.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: : Reduction reactions can alter the difluoromethyl and furyl groups.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, leading to a variety of substituted products.
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon.
Substitution: : Halogenation using N-bromosuccinimide or nucleophiles like ammonia.
Major Products: The reactions yield derivatives like fluorinated pyrazolopyridines, varying in functional groups based on the reaction pathway and conditions.
Scientific Research Applications
Chemistry: In synthetic chemistry, the compound is used as a building block for designing new molecules with potential pharmaceutical properties.
Biology: In biological research, it serves as a probe for studying molecular interactions due to its distinct structure.
Medicine: Potential medicinal applications include exploring its activity as an enzyme inhibitor or a receptor modulator.
Industry: In industrial settings, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The mechanism often involves:
Binding to Receptors: : The furyl and fluorophenyl groups facilitate binding to target receptors.
Inhibition of Enzymes: : The compound can inhibit enzymes by fitting into their active sites, thereby blocking substrate access.
Pathway Modulation: : It can modulate signaling pathways, influencing biological processes.
Comparison with Similar Compounds
4-(Trifluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
4-(Difluoromethyl)-1-(3-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness: What sets 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine apart is its precise functional group arrangement, enhancing its binding affinity and specificity in various applications.
Overall, this compound is a versatile compound with significant potential across multiple domains, from synthetic chemistry to biological research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
